molecular formula C8H6ClN3O B2826169 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 1225851-81-9

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2826169
CAS No.: 1225851-81-9
M. Wt: 195.61
InChI Key: WUOMNKCWSMVRLC-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine: Similar structure but with the chlorine atom in a different position.

    3-(2-Chlorophenyl)-1,3,4-oxadiazol-5-amine: Different isomer of the oxadiazole ring.

Uniqueness

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group and the amine group in the 1,2,4-oxadiazole ring provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOMNKCWSMVRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225851-81-9
Record name 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine
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